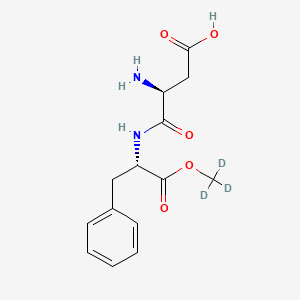

Aspartame-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-JRDZZGLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675636 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-28-5 | |

| Record name | (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Aspartame-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Aspartame-d3, a deuterated analog of the artificial sweetener aspartame. This document details the significance of isotopic purity, the analytical methods used for its determination, and presents the available data in a structured format for clarity and ease of comparison.

Introduction to this compound and Isotopic Purity

This compound, also known as L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, is a stable isotope-labeled version of aspartame where the three hydrogen atoms of the methyl ester group are replaced with deuterium. Its molecular formula is C₁₄H₁₅D₃N₂O₅ and it has a molecular weight of approximately 297.32 g/mol . This deuterated form is a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analyses.

Isotopic purity , also referred to as isotopic enrichment, is a critical parameter for any stable isotope-labeled compound. It quantifies the percentage of the molecule that contains the desired isotope (in this case, deuterium) at the specified positions. High isotopic purity is crucial for the accuracy and sensitivity of experimental results, as the presence of unlabeled (d0) or partially labeled molecules can interfere with analytical measurements.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound can vary between different suppliers and even between different manufacturing batches. While lot-specific isotopic purity is typically provided on the Certificate of Analysis (CoA) from the supplier, publicly available specifications often state a minimum purity. Based on typical specifications for deuterated small molecules, the isotopic purity of this compound is generally high.

| Parameter | Typical Specification |

| Isotopic Purity | ≥ 98% |

| Chemical Purity | ≥ 98% |

Note: The exact isotopic purity should always be confirmed from the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between molecules with very small mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most common and direct method for determining isotopic purity. It separates ions based on their mass-to-charge ratio (m/z).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for a molecule like aspartame.

-

Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopic species (isotopologues). For this compound, the primary peaks of interest would be:

-

d0: The unlabeled aspartame (C₁₄H₁₈N₂O₅)

-

d1: Aspartame with one deuterium atom

-

d2: Aspartame with two deuterium atoms

-

d3: The fully labeled this compound (C₁₄H₁₅D₃N₂O₅)

-

-

Calculation of Isotopic Purity: The isotopic purity is calculated by comparing the peak intensity (or area) of the d3 isotopologue to the sum of the intensities of all relevant isotopologues (d0, d1, d2, and d3).

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR) spectroscopy, can also be used to assess isotopic purity.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

¹H NMR Analysis: In a ¹H NMR spectrum, the absence or significant reduction of the signal corresponding to the methyl ester protons (which are replaced by deuterium in this compound) indicates a high level of deuteration. The presence of a residual signal for these protons can be used to estimate the amount of the unlabeled (d0) impurity.

-

²H NMR Analysis: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the methyl ester position, confirming the location of the deuterium label.

-

Data Analysis: The integration of the residual proton signal in the ¹H NMR spectrum, relative to the integration of other non-deuterated protons in the molecule, can provide a quantitative measure of the isotopic purity.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its utility in sensitive research and analytical applications. While a typical isotopic purity of ≥ 98% is common, it is imperative for researchers to consult the lot-specific Certificate of Analysis to obtain the precise value. The methodologies of Mass Spectrometry and NMR Spectroscopy provide robust and reliable means for the verification of isotopic purity, ensuring the quality and integrity of experimental data.

Synthesis and Characterization of Aspartame-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Aspartame-d3, a deuterated isotopologue of the artificial sweetener Aspartame. The strategic incorporation of deuterium atoms into the methyl ester group of the phenylalanine moiety makes this compound a valuable internal standard for pharmacokinetic and metabolic studies, as well as for high-sensitivity quantitative analysis by mass spectrometry. This document outlines a proposed synthetic pathway, detailed experimental protocols, and characterization methodologies.

Overview of this compound

This compound, also known as L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, possesses a molecular formula of C₁₄H₁₅D₃N₂O₅ and a molecular weight of approximately 297.32 g/mol .[1] The deuterium labeling provides a distinct mass shift, enabling its differentiation from the endogenous or unlabeled Aspartame in biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1356841-28-5 | [1] |

| Molecular Formula | C₁₄H₁₅D₃N₂O₅ | [1] |

| Molecular Weight | 297.32 | [1] |

| Alternate Name | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [1] |

| Application | Deuterium labeled dipeptide for use as an internal standard | [1] |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated intermediate, L-phenylalanine methyl-d3 ester hydrochloride, followed by coupling with a protected L-aspartic acid derivative and subsequent deprotection. Two common approaches for the synthesis of Aspartame are the chemical synthesis method and the enzymatic synthesis method.[2][3] This guide will focus on a chemical synthesis approach.

The general workflow for the proposed synthesis is illustrated below:

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocols

2.1.1. Synthesis of L-Phenylalanine methyl-d3 ester hydrochloride

This procedure is adapted from the standard esterification of amino acids.

-

Reaction Setup: Suspend L-phenylalanine in deuterated methanol (Methanol-d4, CD₃OD) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask should be cooled in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. An exothermic reaction will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield L-phenylalanine methyl-d3 ester hydrochloride as a white solid.

2.1.2. Synthesis of N-Protected L-Aspartic Acid Anhydride

For this step, a suitable protecting group for the amino group of L-aspartic acid is required, such as a benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group. The protected aspartic acid is then converted to its anhydride.

-

Protection of L-Aspartic Acid: React L-aspartic acid with a suitable protecting group reagent (e.g., benzyl chloroformate for Z-group or di-tert-butyl dicarbonate for Boc-group) under appropriate conditions to yield N-protected L-aspartic acid.

-

Anhydride Formation: Treat the N-protected L-aspartic acid with a dehydrating agent, such as acetic anhydride, to form the corresponding N-protected L-aspartic acid anhydride.

2.1.3. Peptide Coupling

-

Reaction: Dissolve the L-phenylalanine methyl-d3 ester hydrochloride and the N-protected L-aspartic acid anhydride in a suitable aprotic solvent. Add a base to neutralize the hydrochloride salt.

-

Monitoring: Monitor the reaction progress by TLC. The reaction will yield the protected this compound dipeptide.

2.1.4. Deprotection and Purification

-

Deprotection: Remove the protecting group from the N-terminus of the dipeptide. The method of deprotection will depend on the protecting group used (e.g., hydrogenolysis for the Z-group or acidolysis for the Boc-group).

-

Purification: The crude this compound can be purified by crystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final product of high purity.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, both ¹H NMR and ¹³C NMR would be utilized.

-

¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of unlabeled Aspartame, with one key difference: the absence of the singlet corresponding to the methyl ester protons. This singlet typically appears around 3.7 ppm in the spectrum of Aspartame. The integration of the remaining peaks should be consistent with the other protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for the deuterated methyl carbon. Due to the coupling with deuterium (a spin-1 nucleus), this signal will appear as a multiplet (a triplet of triplets in the case of a CD₃ group) and will be significantly attenuated in intensity compared to a protonated carbon.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | m | Aromatic protons (C₆H₅) |

| ~4.7 | dd | α-H of Phenylalanine |

| ~4.0 | dd | α-H of Aspartic Acid |

| ~3.1 | m | β-CH₂ of Phenylalanine |

| ~2.8 | m | β-CH₂ of Aspartic Acid |

| Absent (~3.7) | - | Methyl ester protons (-OCD₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

-

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 298.1, which is 3 mass units higher than that of unlabeled Aspartame (m/z 295.1). This mass shift is a direct confirmation of the incorporation of three deuterium atoms.

-

Fragmentation Pattern: The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) will be similar to that of Aspartame, but fragments containing the deuterated methyl ester group will exhibit a +3 Da mass shift. This provides further structural confirmation. A study of the fragmentation pathways of Aspartame and this compound has been conducted using negative ion electrospray ionization (ESI) high-resolution mass spectrometry.[4]

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Aspartame) | Expected m/z (this compound) |

| [M+H]⁺ | 295.1 | 298.1 |

| [M+Na]⁺ | 317.1 | 320.1 |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the characterization of synthesized this compound.

Caption: Characterization Workflow for Synthesized this compound.

Conclusion

References

- 1. Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3699158A - Selective deuteration of tyrosine, aspartic and glutamic acids - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of Deuterated Aspartame

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of deuterated aspartame. Due to a scarcity of direct experimental data on deuterated aspartame, this document synthesizes information on non-deuterated aspartame with established principles of kinetic isotope effects (KIEs) to project the physicochemical characteristics of its deuterated analogue. This guide covers anticipated changes in acidity, solubility, and stability, alongside detailed, generalized experimental protocols for the synthesis and analysis of deuterated dipeptides. Furthermore, it visualizes the known metabolic and signaling pathways of aspartame, which are expected to be conserved for the deuterated form, albeit with potential alterations in reaction kinetics. This document aims to serve as a foundational resource for researchers and professionals in drug development and food science exploring the potential applications of deuterated aspartame.

Introduction

Aspartame, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, is a widely utilized artificial sweetener.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development to favorably alter pharmacokinetic and metabolic profiles.[2][3] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] This guide explores the theoretical and expected chemical properties of deuterated aspartame, providing a framework for its synthesis, analysis, and potential applications.

Physicochemical Properties

Acidity (pKa)

Deuteration is known to have a measurable effect on the acidity of carboxylic acids and amines. The substitution of hydrogen with deuterium typically leads to a slight decrease in acidity, resulting in a higher pKa value.[4][5] This is attributed to the lower zero-point energy of the D-O or N-D bond compared to the H-O or N-H bond. For carboxylic acids, this effect is generally on the order of 0.03 pK units per deuterium atom.[4][5]

Table 1: Known pKa Values of Aspartame and Theoretically Projected Values for Deuterated Aspartame

| Functional Group | Aspartame (pKa) | Deuterated Aspartame (Projected pKa) | Reference |

| α-Carboxyl | 3.14 | ~3.17 | [6] |

| α-Amino | 9.7 | ~9.73 | [6] |

Solubility

The solubility of aspartame is pH and temperature-dependent.[7][8] The kinetic isotope effect on solubility is generally small but can be observed. The slightly altered pKa values of deuterated aspartame may lead to minor shifts in its pH-solubility profile.

Table 2: Solubility of Aspartame in Water at 25°C

| pH | Solubility (mg/mL) | Reference |

| 2.2 | 20 | [7] |

| 5.2 (Isoelectric Point) | 13.5 | [7] |

It is anticipated that the solubility of deuterated aspartame will be very similar to that of non-deuterated aspartame, with minor deviations expected around the pKa values due to the isotopic effect on ionization.

Stability

Aspartame's stability is influenced by pH, temperature, and moisture.[7] It is most stable in acidic conditions (pH 4.3) and degrades under neutral to alkaline conditions or at elevated temperatures.[1][7] The primary degradation pathways involve hydrolysis of the ester linkage to form aspartyl-phenylalanine and methanol, and cyclization to form diketopiperazine (DKP).[7][9]

Deuteration at positions involved in the rate-determining steps of these degradation reactions could enhance the stability of the molecule. For instance, deuteration of the methyl ester group could slow down its hydrolysis.

Table 3: Stability of Aspartame

| Condition | Half-life | Reference |

| pH 4.3, Room Temperature | Nearly 300 days | [1] |

| pH 7, Room Temperature | A few days | [1] |

The stability of deuterated aspartame is expected to be greater than that of aspartame, particularly if deuterium is incorporated at sites susceptible to chemical or enzymatic degradation.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of deuterated aspartame, based on established procedures for related compounds.

Synthesis of Deuterated Aspartame

The synthesis of deuterated aspartame can be approached by utilizing deuterated precursors, specifically deuterated L-aspartic acid and/or L-phenylalanine. Various methods exist for the synthesis of deuterated amino acids.[2][8][10][11][12]

Generalized Synthesis Workflow:

Caption: Generalized workflow for the chemical synthesis of deuterated aspartame.

Methodology:

-

Protection of Deuterated L-Aspartic Acid: The amino group and the β-carboxyl group of deuterated L-aspartic acid are protected using standard protecting groups (e.g., Boc for the amino group and a benzyl ester for the β-carboxyl group).

-

Esterification of Deuterated L-Phenylalanine: The carboxyl group of deuterated L-phenylalanine is esterified to form the methyl ester.

-

Peptide Coupling: The protected deuterated L-aspartic acid is coupled with the deuterated L-phenylalanine methyl ester using a suitable coupling reagent (e.g., DCC/HOBt).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl ester).

-

Purification: The final product, deuterated aspartame, is purified using techniques such as high-performance liquid chromatography (HPLC).

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a crucial technique for confirming the incorporation and position of deuterium atoms.

Sample Preparation:

-

Dissolve the deuterated aspartame sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of >0.5 mM.[13][14]

-

For observation of amide protons, the pH should be maintained below 7.5.[13]

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

-

Acquire ¹H NMR spectra to observe the disappearance or reduction of signals corresponding to the deuterated positions.[15][16]

-

Acquire ²H NMR spectra to directly observe the deuterium signals, confirming incorporation.[15][17]

-

Utilize 2D NMR techniques like COSY and HSQC to aid in the assignment of proton and carbon signals.[18]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated aspartame and to quantify the level of deuterium incorporation.[3][19][20][21]

Sample Preparation:

-

Prepare a dilute solution of the deuterated aspartame in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).

Data Acquisition:

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

Compare the mass spectrum of the deuterated sample with that of a non-deuterated standard to determine the mass shift and calculate the number of incorporated deuterium atoms.

-

Tandem MS (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium labels.[9]

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized deuterated aspartame.[22][23][24][25]

Chromatographic Conditions (General):

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[23][24]

-

Detection: UV detection at around 210-220 nm or mass spectrometry.[24]

-

The retention time of deuterated aspartame is expected to be very similar to that of non-deuterated aspartame.

Caption: Workflow for the analytical characterization of deuterated aspartame.

Biological Pathways

The fundamental metabolic and signaling pathways of aspartame are not expected to be altered by deuteration. However, the rates of these processes may be affected due to the kinetic isotope effect.

Metabolism of Aspartame

Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine into its constituent components: aspartic acid, phenylalanine, and methanol.[1][6]

Caption: Metabolic breakdown of aspartame in the small intestine.

Sweet Taste Receptor Signaling

Aspartame exerts its sweet taste by binding to the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells.[26][27][28][29][30]

Caption: Simplified signaling cascade for aspartame-induced sweet taste perception.

Conclusion

While direct experimental data on the chemical properties of deuterated aspartame is limited, this technical guide provides a robust theoretical framework for understanding its anticipated characteristics. Based on the principles of kinetic isotope effects, deuterated aspartame is expected to exhibit slightly altered pKa values and potentially enhanced stability compared to its non-deuterated counterpart, with minimal impact on its solubility. The provided generalized experimental protocols for synthesis and analysis offer a starting point for researchers venturing into the study of this molecule. The metabolic and signaling pathways are expected to remain consistent, although the kinetics of these processes may be influenced by deuteration. This guide serves as a valuable resource for initiating further research into the potential applications of deuterated aspartame in various scientific and industrial fields.

References

- 1. Aspartame - Wikipedia [en.wikipedia.org]

- 2. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. efsa.europa.eu [efsa.europa.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 16. studymind.co.uk [studymind.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 22. youngin.com [youngin.com]

- 23. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]

- 24. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 27. spiedigitallibrary.org [spiedigitallibrary.org]

- 28. jneurosci.org [jneurosci.org]

- 29. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Aspartame-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Aspartame-d3, a deuterated analog of the artificial sweetener aspartame. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative analysis, particularly in pharmacokinetic and metabolic studies.

Introduction

This compound (L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester) is a stable isotope-labeled form of aspartame where the three hydrogen atoms of the methyl ester group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to aspartame but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio. The use of deuterated internal standards is considered the "gold standard" in bioanalytical mass spectrometry for its ability to accurately correct for matrix effects and variations in sample processing and instrument response.[1]

Suppliers of Research-Grade this compound

For research and drug development purposes, sourcing high-purity this compound is crucial for generating reliable and reproducible data. Several reputable suppliers offer this compound, often with detailed certificates of analysis. Below is a comparison of key suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| Santa Cruz Biotechnology | 1356841-28-5 | C14H15D3N2O5 | 297.32 | Not specified, lot-specific data on CoA | For Research Use Only. |

| Toronto Research Chemicals (TRC) | 1356841-28-5 | C14H15D3N2O5 | 297.32 | Not specified, available through distributors | Often cited in research publications. |

| LGC Standards | 1356841-28-5 | C14H15D3N2O5 | 297.32 | Not specified | Distributes TRC products. |

| Biosynth | 1356841-28-5 | C14H15D3N2O5 | 297.32 | High purity | States it is a stable, non-radioactive form. |

| Cayman Chemical | Not listed for d3, but for Aspartame: 22839-47-0 | C14H18N2O5 | 294.3 | ≥98% (for unlabeled) | Provides detailed solubility and stability data for aspartame. |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative LC-MS/MS methods for the determination of aspartame in various biological matrices, such as plasma, urine, and tissue homogenates. This is particularly relevant for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) of aspartame.

Aspartame Metabolism

Following oral ingestion, aspartame is rapidly metabolized in the gastrointestinal tract by esterases and peptidases into its three main components: aspartic acid, phenylalanine, and methanol. It is important to note that intact aspartame is generally not absorbed into the systemic circulation.

Caption: Metabolic fate of orally ingested aspartame.

General Experimental Workflow for Quantification of Aspartame in Biological Samples using this compound

The following diagram outlines a typical workflow for a research study quantifying aspartame levels in a biological matrix using this compound as an internal standard.

Caption: General workflow for LC-MS/MS analysis with an internal standard.

Detailed Experimental Protocol: Quantification of Aspartame in Plasma

This protocol is a representative method adapted from common practices in bioanalytical chemistry for the quantification of small molecules in plasma using a deuterated internal standard.

1. Materials and Reagents:

-

Aspartame (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (reagent grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions:

-

Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of aspartame in 1 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Aspartame Working Solutions: Prepare a series of working solutions by serially diluting the aspartame stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A UPLC or HPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate aspartame from other matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Aspartame: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +3 Da shift from the unlabeled analyte).

-

5. Data Analysis:

-

Integrate the peak areas for both aspartame and this compound.

-

Calculate the peak area ratio of aspartame to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of aspartame in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of aspartame in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures high-quality data for pharmacokinetic, metabolic, and toxicological studies. The selection of a reliable supplier and the implementation of a validated analytical method are critical for achieving robust and reproducible results.

References

Commercial Availability and Application of Aspartame-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Aspartame-d3, a deuterated analog of the artificial sweetener aspartame. This stable isotope-labeled compound is a critical tool for researchers in various fields, particularly in analytical chemistry, drug metabolism, and pharmacokinetic studies. Its primary utility lies in its application as an internal standard for the highly accurate quantification of aspartame in complex matrices using mass spectrometry-based methods.

Commercial Suppliers and Product Specifications

This compound is readily available for research purposes from several reputable chemical suppliers. The following table summarizes the key quantitative data for this compound offered by prominent vendors. While isotopic purity is lot-dependent, typical values from suppliers of stable isotope-labeled compounds are consistently high, generally exceeding 98%. For precise isotopic enrichment of a specific lot, it is always recommended to consult the Certificate of Analysis provided by the supplier.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Isotopic Purity | Available Pack Sizes |

| Santa Cruz Biotechnology | sc-220376 (example) | 1356841-28-5 | C₁₄H₁₅D₃N₂O₅ | 297.32 | >95-99% (typical, lot-specific)[1] | Inquire |

| Toronto Research Chemicals (TRC) | A790017 | 1356841-28-5 | C₁₄H₁₅D₃N₂O₅ | 297.32 | >98% (typical, lot-specific) | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |

| Biosynth | GEC84128 | 1356841-28-5 | C₁₄H₁₅D₃N₂O₅ | 297.32 | >98% (typical, lot-specific) | Inquire |

Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with this compound as an Internal Standard

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aspartame in beverage samples, employing this compound as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3][4]

1. Materials and Reagents

-

Aspartame standard (Sigma-Aldrich or equivalent)

-

This compound (from a supplier listed in the table above)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (or other appropriate mobile phase modifier)

-

0.22 µm syringe filters

2. Standard and Internal Standard Preparation

-

Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspartame in 10 mL of LC-MS grade water/methanol (50:50 v/v).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade water/methanol (50:50 v/v).

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the aspartame stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with the this compound IS at a constant concentration.

3. Sample Preparation

-

Degas carbonated beverage samples by sonication.

-

For clear beverages, a simple dilution step may be sufficient. Dilute the beverage sample with LC-MS grade water to bring the aspartame concentration within the calibration range.

-

For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

-

Spike the diluted sample with the this compound IS at the same concentration as the calibration standards.

-

Filter the final sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Aspartame: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the aspartame to the peak area of the this compound internal standard against the concentration of the aspartame standards.

-

Determine the concentration of aspartame in the samples by interpolating the peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the quantification of aspartame and a logical relationship for the use of an internal standard.

Caption: Experimental workflow for aspartame quantification.

Caption: Logic of using a stable isotope-labeled internal standard.

References

Aspartame-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CofA) for Aspartame-d3. This stable isotope-labeled analog of aspartame is a critical internal standard for quantitative bioanalytical studies, enabling researchers to accurately measure aspartame levels in various matrices. Understanding the quality and purity of this reagent, as detailed in its CofA, is paramount for ensuring the reliability and reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound. Data is compiled from representative analyses and may vary between batches and suppliers.

| Parameter | Specification | Result | Method |

| Purity | ≥98% | 99.5% | HPLC |

| Chemical Identity | Conforms to structure | Conforms | ¹H-NMR, MS |

| Isotopic Enrichment | ≥99% atom D | 99.6% atom D | Mass Spectrometry |

| Appearance | White to off-white solid | White solid | Visual Inspection |

| Solubility | Soluble in DMSO | Conforms | Visual Inspection |

| Residual Solvents | Per USP <467> | Conforms | GC-HS |

| Heavy Metals | ≤10 ppm | <10 ppm | ICP-MS |

| Loss on Drying | ≤1.0% | 0.2% | TGA |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Method: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the purity is calculated based on the area percentage of the main peak relative to all other peaks.

2. Nuclear Magnetic Resonance (NMR) for Identity Confirmation

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

-

Method: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the known structure of aspartame to confirm its identity. The absence of specific proton signals at the deuterated positions confirms the isotopic labeling.

3. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

-

Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source.

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected molecular weight will be shifted by approximately +3 Da compared to unlabeled aspartame, confirming the presence of the deuterium labels. The isotopic enrichment is determined by analyzing the relative intensities of the isotopic peaks.

Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound.

A Comprehensive Technical Guide to the Molecular Structure and Application of Aspartame-d3

This technical guide provides an in-depth overview of Aspartame-d3, a deuterated isotopologue of the artificial sweetener aspartame. Designed for researchers, scientists, and drug development professionals, this document details its molecular structure, physicochemical properties, synthesis, and its primary application as an internal standard in quantitative analytical methods.

Molecular Structure and Physicochemical Properties

This compound is a synthetic dipeptide methyl ester in which the three hydrogen atoms of the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of aspartame in complex matrices.

1.1. Chemical Identity

The structural identity of this compound is defined by its chemical formula, IUPAC name, and CAS registry number. The deuterium labeling is specifically on the methyl group of the phenylalanine methyl ester portion of the molecule.

| Identifier | Value | Reference |

| Chemical Name | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester | [1] |

| IUPAC Name | (3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid | [2] |

| CAS Number | 1356841-28-5 | [1] |

| Molecular Formula | C₁₄H₁₅D₃N₂O₅ | [1] |

| Molecular Weight | 297.32 g/mol | [1][2] |

1.2. Physicochemical Data

The physicochemical properties of this compound are nearly identical to those of aspartame, with the key difference being its increased molecular weight due to the deuterium atoms. This mass shift is fundamental to its utility in analytical applications.

| Property | Value | Reference |

| Appearance | White crystalline powder | [3] |

| Molecular Weight | 297.32 g/mol | [1][2] |

| Exact Mass | 297.14040192 Da | [2] |

| Stability | Most stable in aqueous solution at pH 4.3.[4] Undergoes hydrolysis of the ester linkage or cyclization to form a diketopiperazine under acidic or alkaline conditions.[3][5] |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis of this compound and its application in quantitative analysis.

2.1. Synthesis of this compound

The synthesis of this compound can be achieved by adapting established methods for aspartame synthesis, utilizing a deuterated reagent in the final esterification step. A common industrial method involves the enzymatic condensation of protected amino acids.

Objective: To synthesize N-L-α-Aspartyl-L-phenylalanine 1-(methyl-d3) ester.

Materials:

-

N-benzyloxycarbonyl-L-aspartic acid (Z-Asp)

-

L-phenylalanine

-

Deuterated methanol (CD₃OH)

-

Thionyl chloride (SOCl₂)

-

Thermolysin (from Bacillus thermoproteolyticus)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C) catalyst

-

Ammonium formate (HCOONH₄)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

Methodology:

-

Preparation of L-phenylalanine (methyl-d3) ester hydrochloride (H-Phe-OMe-d3·HCl):

-

Suspend L-phenylalanine (1 equivalent) in deuterated methanol (CD₃OH).

-

Cool the suspension in an ice bath to 0°C.

-

Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield the crude H-Phe-OMe-d3·HCl as a white solid.

-

-

Enzymatic Coupling:

-

Suspend Z-Asp (1 equivalent) and H-Phe-OMe-d3·HCl (2 equivalents) in water.

-

Adjust the pH to 7 by the dropwise addition of 4 M NaOH.

-

Add thermolysin (e.g., 2 mg per mmol of Z-Asp) to the clear solution.

-

Incubate the reaction at 40°C. The product, Z-Asp-Phe-OMe-d3, will precipitate from the solution.

-

After 12-24 hours, collect the precipitate by centrifugation or filtration.

-

Wash the product extensively with water to remove unreacted starting materials and enzyme.

-

-

Deprotection (Catalytic Transfer Hydrogenation):

-

Suspend the dried Z-Asp-Phe-OMe-d3 in deuterated methanol (CD₃OH).

-

Add Pd/C catalyst (10% w/w) and ammonium formate (4 equivalents).

-

Stir the mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Evaporate the filtrate to dryness under a stream of nitrogen.

-

Purify the resulting crude this compound by recrystallization from a water/ethanol mixture.

-

2.2. Quantification of Aspartame in Plasma using LC-MS/MS

This compound is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.

Objective: To determine the concentration of aspartame in human plasma samples.

Materials:

-

Human plasma (K₂EDTA)

-

Aspartame reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water, HPLC grade

-

Protein precipitation plates (96-well)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of aspartame (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (IS) (1 mg/mL) in methanol.

-

Serially dilute the aspartame stock solution with 50:50 ACN:H₂O to create calibration standards (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

Prepare the working IS solution by diluting the this compound stock to a final concentration (e.g., 100 ng/mL) in ACN.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate.

-

Add 150 µL of the working IS solution (in ACN) to each well.

-

Mix thoroughly for 5 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate aspartame from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Aspartame: e.g., Q1: 295.1 -> Q3: 179.1

-

This compound (IS): e.g., Q1: 298.1 -> Q3: 182.1

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both aspartame and this compound.

-

Calculate the peak area ratio (Aspartame / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of aspartame in the unknown samples and QCs from the calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a typical bioanalytical study utilizing this compound as an internal standard for the quantification of aspartame.

Biological Interactions and Signaling Pathways

This compound, as a stable isotope-labeled analogue, is metabolically and pharmacologically identical to aspartame. Its primary utility is not in studying unique biological pathways but in accurately measuring the parent compound, aspartame. Research into aspartame's biological effects includes its metabolism in the gastrointestinal tract into aspartic acid, phenylalanine, and methanol.[5] Some studies have investigated potential links between aspartame consumption and alterations in gut microbiota, metabolic health, and its controversial role in carcinogenicity, though regulatory bodies like the FDA maintain its safety at approved levels.[6][7][8] this compound is a critical tool in studies aiming to elucidate the pharmacokinetics and metabolic fate of aspartame, providing the precision needed to inform these toxicological and safety assessments.

References

- 1. scbt.com [scbt.com]

- 2. (~2~H_3_)Methyl L-alpha-aspartyl-L-phenylalaninate | C14H18N2O5 | CID 46780483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. snowhitechem.com [snowhitechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Aspartame - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

- 8. sciencedaily.com [sciencedaily.com]

Navigating the Stability Landscape of Aspartame-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartame-d3, the deuterated analog of the widely used artificial sweetener aspartame, serves as a critical internal standard in analytical and metabolic studies. Its utility is predicated on the assumption of chemical and physical behavior identical to its non-deuterated counterpart. However, the introduction of deuterium can, in some instances, influence the stability of a molecule. This technical guide provides a comprehensive overview of the known physical and chemical stability of aspartame, which serves as a foundational reference for understanding the expected stability of this compound. While specific quantitative stability data for this compound is not extensively available in public literature, this document outlines the established degradation pathways of aspartame and furnishes detailed experimental protocols for conducting robust stability assessments of deuterated compounds.

The following sections present a compilation of stability data for non-deuterated aspartame, which is anticipated to be a close proxy for this compound. Furthermore, this guide offers a framework for researchers to design and execute forced degradation and stability studies tailored to this compound, ensuring the integrity of future research and development endeavors.

Physical and Chemical Properties

Aspartame is the methyl ester of a dipeptide composed of the amino acids aspartic acid and phenylalanine.[1][2] this compound is specifically deuterated on the methyl group of the ester.[3][4]

Table 1: General Properties of Aspartame and this compound

| Property | Aspartame | This compound |

| Chemical Name | L-α-Aspartyl-L-phenylalanine 1-methyl ester | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester[4] |

| CAS Number | 22839-47-0[5] | 1356841-28-5[3] |

| Molecular Formula | C₁₄H₁₈N₂O₅[2] | C₁₄H₁₅D₃N₂O₅[4] |

| Molecular Weight | 294.30 g/mol [6] | 297.32 g/mol [4] |

| Appearance | White powder[2] | Not specified, assumed to be a white solid |

| Melting Point | ~246-247 °C | 217-219 °C[3] |

| Solubility | Sparingly soluble in water. Solubility is lowest at its isoelectric point (pH 5.2) and increases with temperature.[2] | Not specified, assumed to be similar to aspartame |

| Sweetness | Approximately 180-200 times sweeter than sucrose[5] | Approximately 160 times sweeter than sucrose[4] |

Chemical Stability of Aspartame

The stability of aspartame in aqueous solutions is highly dependent on pH and temperature.[1][2] It is most stable in acidic conditions and degrades as the pH becomes neutral or alkaline.[1][2]

Table 2: pH-Dependent Stability of Aspartame at Room Temperature

| pH | Half-life | Reference |

| 3-5 | Reasonably stable | [1] |

| 4.3 | Nearly 300 days | [1] |

| 7 | A few days | [1] |

The degradation of aspartame increases with rising temperatures.

Degradation Pathways

Under various stress conditions, aspartame primarily degrades through two main pathways:

-

Hydrolysis of the ester bond: This reaction yields aspartyl-phenylalanine and methanol. Under more severe conditions, the peptide bond can also be hydrolyzed, resulting in the free amino acids aspartic acid and phenylalanine.[1]

-

Intramolecular cyclization: This leads to the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP).

These degradation products are not sweet and their formation results in a loss of sweetness in products containing aspartame.

Figure 1. Anticipated degradation pathways of this compound.

Experimental Protocols for Stability Testing

For researchers and drug development professionals, conducting forced degradation studies is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following are detailed methodologies for key experiments applicable to this compound.

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Figure 2. Experimental workflow for a forced degradation study.

1. Acid Hydrolysis

-

Objective: To assess degradation under acidic conditions.

-

Protocol:

-

Dissolve this compound in 0.1 M hydrochloric acid (HCl) to a known concentration (e.g., 1 mg/mL).

-

Incubate the solution at a specified temperature, for example, 60°C.

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base (e.g., 0.1 M sodium hydroxide) and dilute with the mobile phase for analysis.

-

Analyze samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

2. Base Hydrolysis

-

Objective: To evaluate degradation under alkaline conditions.

-

Protocol:

-

Dissolve this compound in 0.1 M sodium hydroxide (NaOH) to a known concentration.

-

Follow the incubation, sampling, and neutralization (with an equivalent amount of acid) steps as described for acid hydrolysis.

-

Analyze samples by HPLC-MS.

-

3. Oxidative Degradation

-

Objective: To determine susceptibility to oxidation.

-

Protocol:

-

Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubate the solution at room temperature.

-

Monitor the degradation by taking samples at various time points.

-

Analyze the samples directly or after appropriate dilution by HPLC-MS.

-

4. Thermal Degradation

-

Objective: To investigate the effect of heat on the solid and solution state.

-

Protocol:

-

Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C). Sample at different time points for analysis.

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer at pH 4.3 for maximum stability) and store it at an elevated temperature (e.g., 80°C) in a sealed vial.[1] Sample at various intervals.

-

Analyze all samples by HPLC-MS.

-

5. Photolytic Degradation

-

Objective: To assess stability under light exposure.

-

Protocol:

-

Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours per square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples at the end of the exposure period by HPLC-MS.

-

Analytical Methodology

A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

Technique: Reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid) is typically employed.

-

Detection: Mass spectrometry allows for the identification and quantification of this compound and its degradation products based on their mass-to-charge ratios and fragmentation patterns.

Figure 3. Factors influencing the stability of this compound.

Conclusion

While specific quantitative stability data for this compound remains to be published extensively, the wealth of information available for non-deuterated aspartame provides a strong foundation for predicting its stability profile. The primary degradation pathways are expected to be hydrolysis and intramolecular cyclization, influenced significantly by pH, temperature, and light. For researchers and drug development professionals, it is imperative to conduct specific stability studies on this compound using the detailed forced degradation protocols outlined in this guide. Such studies will not only confirm the stability profile but also aid in the development of robust, stability-indicating analytical methods, thereby ensuring the accuracy and reliability of studies that utilize this compound as an internal standard. The kinetic and thermodynamic differences that can arise from deuterium substitution, although often minor, should not be overlooked, and empirical data is the ultimate determinant of a compound's stability.

References

Aspartame-d3: A Technical Guide for Researchers

CAS Number: 1356841-28-5

This guide provides an in-depth overview of Aspartame-d3, a deuterated isotopologue of the artificial sweetener aspartame. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis. This document covers the product's chemical and physical properties, its primary application in analytical chemistry, a detailed experimental protocol for its use, and a summary of the metabolic fate of aspartame.

Product Information and Specifications

This compound, also known as L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, is a synthetic dipeptide that is approximately 160 to 200 times sweeter than sucrose.[1][2][3][4] Its primary application in a research setting is as an internal standard for the precise quantification of aspartame in various matrices, including food products, beverages, and biological fluids, using isotope dilution mass spectrometry (IDMS).[5] The use of a deuterated standard is considered the "gold standard" in quantitative analysis as it corrects for variability during sample preparation and instrumental analysis, leading to highly accurate and precise results.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1356841-28-5 | [1][5][6][7][8] |

| Molecular Formula | C₁₄H₁₅D₃N₂O₅ | [1][5][6][8] |

| Molecular Weight | 297.32 g/mol | [1][5][7][8] |

| Appearance | White Solid | [8] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [8] |

| Shipping Conditions | Ambient | [8] |

| Synonyms | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d3) Ester, Canderel-d3, Dipeptide-d3 Sweetener, E 951-d3, Equal-d3, Finn-d3, L-Aspartame-d3, NutraSweet-d3, Pal Sweet-d3 | [8] |

Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the quantification of aspartame in beverage samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard. This method is based on established principles of isotope dilution analysis commonly employed for food and beverage quality control.

Materials and Reagents

-

Aspartame analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Aspartame and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Aspartame by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

-

Calibration Standards: Prepare calibration standards by spiking known concentrations of the Aspartame working solutions with the this compound internal standard solution.

-

Sample Preparation:

-

Degas carbonated beverage samples by sonication.

-

Dilute the beverage sample with a 50:50 methanol/water solution to bring the expected aspartame concentration within the calibration range.

-

Spike the diluted sample with the this compound internal standard solution.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

-

LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| HPLC System | Agilent 1290 Infinity UHPLC or equivalent |

| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of aspartame from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 30°C |

| Mass Spectrometer | Agilent Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Aspartame: To be optimized; this compound: To be optimized |

| Fragmentor Voltage | To be optimized |

| Collision Energy | To be optimized |

Note: Specific MRM transitions, fragmentor voltages, and collision energies should be optimized for the specific instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Aspartame) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of aspartame in the unknown samples is then determined from this calibration curve.

Aspartame Metabolism

Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine into its constituent components: aspartic acid, phenylalanine, and methanol. It is not absorbed into the bloodstream in its intact form.

Caption: Simplified metabolic pathway of aspartame in the gastrointestinal tract.

Experimental Workflow for Aspartame Quantification

The following diagram illustrates a typical workflow for the quantification of aspartame in a beverage sample using an internal standard.

Caption: Workflow for the quantification of aspartame using an internal standard.

References

- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 2. agilent.com [agilent.com]

- 3. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. shimadzu.com [shimadzu.com]

Whitepaper: A Framework for Investigating the Metabolism of Aspartame-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of deuterium into xenobiotics has emerged as a critical strategy in drug discovery to modulate metabolic pathways, potentially enhancing pharmacokinetic profiles. This document outlines a proposed investigational framework for studying the metabolism of deuterated aspartame (Aspartame-d3). Leveraging the well-documented metabolic fate of aspartame, we extrapolate potential metabolic pathways for its deuterated analogue. This guide provides hypothetical, yet plausible, quantitative data, detailed experimental protocols for in vitro and in vivo assessment, and visual workflows to guide future research in this domain. The central hypothesis is that deuterium substitution at metabolically labile positions will attenuate the rate of hydrolysis, altering the pharmacokinetic profile.

Introduction to Aspartame Metabolism

Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener. Upon ingestion, it is rapidly and completely metabolized in the gastrointestinal tract. It is not absorbed into the bloodstream intact. The primary metabolic pathway involves hydrolysis into three common dietary components: aspartic acid, phenylalanine, and methanol. This breakdown is catalyzed by various esterases and peptidases.

The metabolic fate of these components is well-established:

-

Aspartic Acid: A non-essential amino acid that is utilized in protein synthesis, energy production via the citric acid cycle, and as a neurotransmitter.

-

Phenylalanine: An essential amino acid that is primarily converted to tyrosine and subsequently used in protein and neurotransmitter synthesis.

-

Methanol: Metabolized in the liver to formaldehyde and then to formic acid, which is ultimately excreted as carbon dioxide and water. The amount of methanol produced from aspartame consumption is significantly lower than that found in many common foods, such as fruit juices.

Deuterium substitution, particularly at the methyl ester position (creating this compound), is expected to influence the rate of hydrolysis due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This could potentially lead to a slower rate of methanol formation.

Hypothetical Quantitative Data

The following tables present hypothetical data for a comparative in vivo study in a rat model, postulating the effects of deuteration on aspartame's metabolism. These tables are intended as a conceptual framework for data presentation in future studies.

Table 1: Comparative Plasma Concentrations of Metabolites Following Oral Gavage (10 mg/kg)

| Time (min) | Metabolite | Aspartame Group (ng/mL) | This compound Group (ng/mL) |

| 15 | Phenylalanine | 150.2 ± 12.5 | 135.8 ± 11.9 |

| 15 | Aspartic Acid | 145.7 ± 11.8 | 130.1 ± 10.5 |

| 30 | Phenylalanine | 280.5 ± 25.1 | 250.3 ± 22.7 |

| 30 | Aspartic Acid | 275.9 ± 24.3 | 245.6 ± 21.9 |

| 60 | Phenylalanine | 210.1 ± 18.9 | 195.4 ± 17.8 |

| 60 | Aspartic Acid | 205.6 ± 18.2 | 190.2 ± 17.1 |

| 120 | Phenylalanine | 80.3 ± 7.5 | 78.9 ± 7.1 |

| 120 | Aspartic Acid | 78.1 ± 7.2 | 75.5 ± 6.9 |

Table 2: Comparative Methanol/Methanol-d3 and Formic Acid/Formic Acid-d2 Levels in Blood

| Time (min) | Metabolite | Aspartame Group (µg/mL) | This compound Group (µg/mL) |

| 30 | Methanol | 2.5 ± 0.3 | - |

| 30 | Methanol-d3 | - | 1.9 ± 0.2 |

| 60 | Methanol | 4.8 ± 0.5 | - |

| 60 | Methanol-d3 | - | 3.7 ± 0.4 |

| 120 | Formic Acid | 1.2 ± 0.1 | - |

| 120 | Formic Acid-d2 | - | 0.9 ± 0.1 |

Proposed Experimental Protocols

The following protocols are standard methodologies that would be appropriate for investigating the metabolism of this compound.

3.1 In Vitro Hydrolysis using Porcine Intestinal Esterase

-

Objective: To determine the relative rate of hydrolysis of Aspartame and this compound.

-

Materials: Aspartame, this compound, Porcine Intestinal Esterase (Sigma-Aldrich), Phosphate Buffer (pH 7.4), HPLC-MS/MS system.

-

Procedure:

-

Prepare stock solutions of Aspartame and this compound in phosphate buffer.

-

Incubate 10 µM of each compound with Porcine Intestinal Esterase (10 units/mL) at 37°C.

-

Collect aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of L-aspartyl-L-phenylalanine using a validated HPLC-MS/MS method.

-

Calculate the half-life (t½) for each compound.

-

3.2 In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

-

Objective: To compare the pharmacokinetic profiles of Aspartame and this compound and their primary metabolites.

-

Materials: Male Sprague-Dawley rats (250-300g), Aspartame, this compound, oral gavage needles, blood collection tubes (containing EDTA), LC-MS/MS system.

-

Procedure:

-

Fast rats overnight with free access to water.

-

Administer a single oral dose of Aspartame or this compound (10 mg/kg) via gavage.

-

Collect blood samples (approx. 100 µL) via tail vein at pre-dose, 15, 30, 60, 120, and 240 minutes post-dose.

-

Process blood to plasma by centrifugation.

-

Analyze plasma samples for concentrations of phenylalanine, aspartic acid, methanol/methanol-d3, and formic acid/formic acid-d2 using validated LC-MS/MS methods.

-

Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.

-

Visualizations: Pathways and Workflows

Diagram 1: Metabolic Pathway of Aspartame

Caption: Primary metabolic hydrolysis of Aspartame in the GI tract.

Diagram 2: Experimental Workflow for this compound Investigation

Caption: A proposed workflow for the metabolic investigation of this compound.

Conclusion and Future Directions

This document provides a foundational guide for initiating investigations into the metabolism of this compound. Based on the established metabolic pathways of aspartame and the principles of the kinetic isotope effect, it is reasonable to hypothesize that deuteration of the methyl ester group will decrease the rate of hydrolysis. This would manifest as a reduced rate of formation of methanol-d3 compared to methanol from the non-deuterated parent compound. The provided experimental protocols and data structures offer a robust starting point for researchers to test this hypothesis. Future studies should aim to confirm these hypotheses through rigorous in vitro and in vivo experiments and to fully characterize the safety and pharmacokinetic profile of this compound.

Methodological & Application

Application Note: High-Throughput Analysis of Aspartame in Beverages using Aspartame-d3 as an Internal Standard by HPLC-MS/MS

Audience: This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as regulatory agencies involved in food safety and analysis.

Introduction

Aspartame is an artificial, non-saccharide sweetener used extensively in a variety of food and beverage products worldwide. Due to its high sweetness intensity, only small quantities are needed to achieve the desired taste, making it a popular choice for "diet" and "sugar-free" products. Regulatory bodies in many countries have established maximum permissible levels for aspartame in various food categories. Therefore, accurate and reliable quantification of aspartame is crucial for ensuring product quality, regulatory compliance, and consumer safety.